molecular formula C18H30N2O2 B6006157 [5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol

[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol

Cat. No. B6006157
M. Wt: 306.4 g/mol
InChI Key: OMQUPODZOFGJAJ-UHFFFAOYSA-N
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Description

[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol, also known as JNJ-7925476, is a small molecule inhibitor that has garnered attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a high affinity for the histamine H4 receptor, which is involved in various immune and inflammatory responses. In

Mechanism of Action

[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol exerts its pharmacological effects by selectively blocking the histamine H4 receptor. This receptor is involved in the modulation of various immune and inflammatory responses, including the migration and activation of immune cells. By blocking this receptor, this compound can reduce the recruitment of immune cells to sites of inflammation and prevent their activation. This mechanism of action makes this compound a promising candidate for the treatment of various immune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. It can reduce the production of pro-inflammatory cytokines and chemokines, as well as the recruitment of immune cells to sites of inflammation. In addition, this compound can also modulate the function of immune cells, such as T cells and dendritic cells. These effects make this compound a promising candidate for the treatment of various immune and inflammatory diseases, such as asthma, allergic rhinitis, and psoriasis.

Advantages and Limitations for Lab Experiments

One of the advantages of [5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol is its high selectivity for the histamine H4 receptor. This allows for the specific targeting of this receptor without affecting other histamine receptors. In addition, this compound has been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one limitation of this compound is its low solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the research and development of [5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol. One area of interest is the potential use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of more potent and selective histamine H4 receptor antagonists. Finally, the combination of this compound with other anti-inflammatory drugs may also be explored as a potential therapeutic strategy.

Synthesis Methods

The synthesis of [5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol involves a series of reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 2-furylboronic acid with the piperidine derivative, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol has been extensively studied for its potential therapeutic applications in various immune and inflammatory diseases. It has been shown to have a high affinity for the histamine H4 receptor, which is involved in the regulation of immune cell migration and activation. This receptor is expressed on various immune cells, including mast cells, eosinophils, and T cells.

properties

IUPAC Name

[5-[[[1-(cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c21-14-18-9-8-17(22-18)11-19-16-7-4-10-20(13-16)12-15-5-2-1-3-6-15/h8-9,15-16,19,21H,1-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQUPODZOFGJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NCC3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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